molecular formula C13H16O3 B13445576 3-Phenylpropyl acetoacetate

3-Phenylpropyl acetoacetate

Cat. No.: B13445576
M. Wt: 220.26 g/mol
InChI Key: XPOCLMJKMPFRAM-UHFFFAOYSA-N
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Description

3-Phenylpropyl acetoacetate is an organic compound with the molecular formula C13H16O3 It is an ester derived from acetoacetic acid and 3-phenylpropanol

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenylpropyl acetoacetate can be synthesized through the transesterification of ethyl acetoacetate with 3-phenylpropanol. This reaction typically requires a catalyst, such as pure silica or other catalytic materials, to facilitate the esterification process . The reaction conditions often involve heating the reactants to promote the formation of the desired ester while minimizing side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-Phenylpropyl acetoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of phenylpropanoic acid or phenylacetone.

    Reduction: Formation of 3-phenylpropanol.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

3-Phenylpropyl acetoacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Phenylpropyl acetoacetate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release acetoacetic acid and 3-phenylpropanol, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the presence of the phenyl group, which can stabilize intermediates and transition states during chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropyl acetate: An ester with similar structural features but different reactivity and applications.

    Ethyl acetoacetate: A commonly used β-keto ester with a simpler structure.

    Phenylpropanoic acid: A carboxylic acid derivative with similar functional groups.

Uniqueness

3-Phenylpropyl acetoacetate is unique due to the combination of the acetoacetate moiety and the phenylpropyl group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

3-phenylpropyl 3-oxobutanoate

InChI

InChI=1S/C13H16O3/c1-11(14)10-13(15)16-9-5-8-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3

InChI Key

XPOCLMJKMPFRAM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)OCCCC1=CC=CC=C1

Origin of Product

United States

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